2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide

Vue d'ensemble

Description

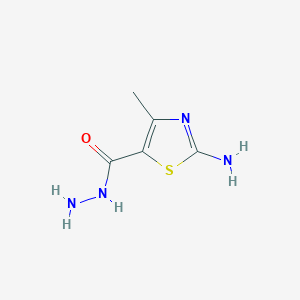

La 5-carbohydrazide de 2-amino-4-méthyl-1,3-thiazole est un composé hétérocyclique de formule moléculaire C(5)H(_8)N(_4)OS et de masse molaire 172,21 g/mol {_svg_1}. Ce composé présente un cycle thiazole, connu pour ses propriétés aromatiques et sa réactivité significative due à la présence d'atomes de soufre et d'azote . Le composé est principalement utilisé dans des contextes de recherche, en particulier dans les domaines de la chimie et de la biologie.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la 5-carbohydrazide de 2-amino-4-méthyl-1,3-thiazole implique généralement la réaction du 2-amino-4-méthylthiazole avec l'hydrate d'hydrazine. La réaction est effectuée sous reflux dans un solvant approprié tel que l'éthanol ou le méthanol. Le schéma réactionnel général est le suivant :

2-amino-4-méthylthiazole+hydrate d'hydrazine→5-carbohydrazide de 2-amino-4-méthyl-1,3-thiazole

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la 5-carbohydrazide de 2-amino-4-méthyl-1,3-thiazole ne soient pas bien documentées, la synthèse suit généralement des principes similaires à ceux des méthodes de laboratoire, mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, en utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer la cohérence et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

La 5-carbohydrazide de 2-amino-4-méthyl-1,3-thiazole peut subir diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés.

Réduction : Les réactions de réduction peuvent produire différents dérivés d'hydrazine.

Substitution : Les groupes amino et hydrazide peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques ou acides pour faciliter les réactions de substitution.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire divers dérivés alkylés ou acylés.

4. Applications de la recherche scientifique

La 5-carbohydrazide de 2-amino-4-méthyl-1,3-thiazole a plusieurs applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique en raison de ses propriétés bioactives.

Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.

5. Mécanisme d'action

Le mécanisme par lequel la 5-carbohydrazide de 2-amino-4-méthyl-1,3-thiazole exerce ses effets n'est pas entièrement compris. On pense qu'elle interagit avec diverses cibles moléculaires, y compris les enzymes et les récepteurs, en raison de sa similitude structurelle avec d'autres dérivés thiazoliques bioactifs. Le composé peut inhiber ou activer des voies biochimiques spécifiques, ce qui conduit aux effets biologiques observés.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various pathogens. The thiazole ring structure is known for its ability to interact with biological targets, which enhances the compound's efficacy against bacteria and fungi. Research indicates that derivatives of thiazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating effectiveness in vitro .

Anticancer Activity

2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide has been investigated for its anticancer properties. Studies show that modifications to the thiazole moiety can significantly enhance its cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 23.30 µM against A549 human lung adenocarcinoma cells, indicating strong selectivity and potential for further development as an anticancer agent .

Case Study: Anticancer Activity

In a notable study, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against human glioblastoma U251 cells. One compound exhibited an IC50 value of 12.5 µM, suggesting significant potential for therapeutic applications in cancer treatment .

Agricultural Applications

Plant Growth Regulants and Fungicides

The compound has been identified as useful in agriculture as a plant growth regulant and fungicide. Its application can enhance plant growth while providing protection against fungal pathogens. For example, formulations containing thiazole derivatives have shown effectiveness in controlling plant diseases and improving crop yields .

| Application Type | Specific Use | Example Effectiveness |

|---|---|---|

| Plant Growth Regulants | Enhances growth | Increased yield in treated crops |

| Fungicides | Controls fungal pathogens | Effective against Fusarium species |

Materials Science Applications

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor for mild steel in acidic environments. Electrochemical tests reveal that the compound effectively reduces corrosion rates, making it a candidate for protective coatings in industrial applications .

Synthesis and Structural Variations

The synthesis of this compound typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with hydrazine hydrate under reflux conditions. Structural variations can lead to enhanced biological activities and broadened applications.

| Compound Variation | Biological Activity | Reference |

|---|---|---|

| N-acylated derivatives | Increased anticancer activity | Evren et al., 2019 |

| Fluorinated derivatives | Enhanced antimicrobial effects | ResearchGate study |

Mécanisme D'action

The mechanism by which 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive thiazole derivatives. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

2-amino-4-méthylthiazole : Un précurseur dans la synthèse de la 5-carbohydrazide de 2-amino-4-méthyl-1,3-thiazole.

4-méthyl-1,3-thiazole-5-carbohydrazide : Manque le groupe amino en position 2.

2-amino-1,3-thiazole-5-carbohydrazide : Manque le groupe méthyle en position 4.

Unicité

La 5-carbohydrazide de 2-amino-4-méthyl-1,3-thiazole est unique en raison de la présence d'un groupe amino et d'un groupe carbohydrazide sur le cycle thiazole. Cette double fonctionnalité lui permet de participer à un large éventail de réactions chimiques et améliore son activité biologique potentielle par rapport aux composés similaires.

Activité Biologique

2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide (AMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

AMT features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. The thiazole moiety is known for its role in various biologically active compounds. The carbohydrazide functional group (C(=O)NNH₂) enhances its biological activity, contributing to properties such as antibacterial, antifungal, and antitumor effects .

1. Antimicrobial Properties

Research indicates that AMT exhibits notable antimicrobial activity. The thiazole ring facilitates interactions with various biological targets, including enzymes and receptors, leading to inhibition of bacterial growth. For example, studies have shown that similar compounds with thiazole structures can inhibit bacterial enzymes critical for folic acid synthesis, thus preventing bacterial replication .

2. Anticancer Effects

AMT has been investigated for its anticancer properties. In vitro studies demonstrate that AMT can induce cytotoxicity in several cancer cell lines. For instance, derivatives of thiazole compounds have shown effectiveness against human glioblastoma and melanoma cells . The mechanism of action may involve modulation of biochemical pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Anticancer Activity in Cell Lines

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| U251 (Glioblastoma) | AMT Derivative | 10-30 | |

| WM793 (Melanoma) | AMT Derivative | 15-25 | |

| HCT-116 | AMT Derivative | 20-35 |

3. Modulation of Enzyme Activity

The compound's ability to modulate enzyme activity is particularly relevant in pharmacology. AMT can interact with various enzymes, potentially affecting metabolic pathways related to insulin sensitivity and oxidative stress response. This interaction suggests that AMT could be a candidate for further investigation in metabolic disorders .

The mechanism by which AMT exerts its biological effects involves several pathways:

- Enzyme Inhibition : AMT may inhibit specific enzymes involved in critical metabolic processes.

- Receptor Interaction : The compound can bind to receptors, influencing their activity and downstream signaling pathways.

- Cytotoxic Mechanisms : In cancer cells, AMT may induce apoptosis through the activation of caspases or disruption of mitochondrial function .

Case Studies

Several studies have explored the efficacy of AMT and related compounds:

- Study on Anticancer Activity : A recent study synthesized several thiazole derivatives, including AMT, and tested their effects on HCT-116 and HepG2 cell lines using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like cisplatin .

- Antimicrobial Screening : Another study evaluated the antimicrobial activity of AMT against various pathogenic bacteria and fungi. The results showed promising inhibitory effects, suggesting potential applications in treating infections.

Propriétés

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-2-3(4(10)9-7)11-5(6)8-2/h7H2,1H3,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEJCYMNIYBSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360892 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63788-59-0 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.